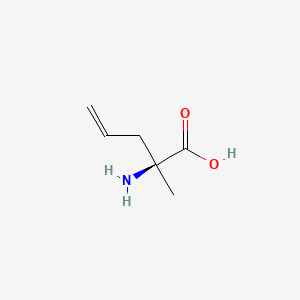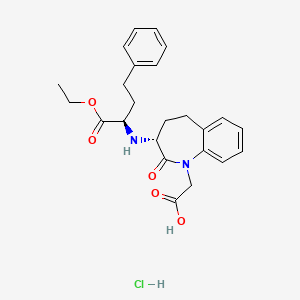
α-Farnesene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Farnesene-d6 is a C15 sesquiterpene hydrocarbon, which is a common constituent of many essential oils. It is an important biomarker for the detection of plant volatiles, and has been widely studied for its biological and physiological effects.
Scientific Research Applications
Biosynthesis Enhancement in Yeast
α-Farnesene, a valuable sesquiterpene, has seen advancements in its biosynthesis through metabolic engineering in yeast strains like Yarrowia lipolytica and Pichia pastoris. These modifications have resulted in significant increases in α-farnesene production, demonstrating the yeast's potential as a chassis for heterologous biosynthesis of this compound for applications in various industries (Liu, Wei, Hua, & Liu, 2020; Yang, Nambou, Wei, & Hua, 2016; Chen, Xu, Zhang, & Liu, 2021).
Application in Postharvest Biology
α-Farnesene's synthesis and its subsequent degradation are correlated with the occurrence of superficial scald in stored apples. Research has focused on predicting α-farnesene content in apples during storage using near-infrared spectroscopy and understanding its relationship with ethylene production. This knowledge is crucial for postharvest management of fruits to prevent scald (Eisenstecken, Stürz, Robatscher, Huck, Zanella, & Oberhuber, 2016; Golding, Mcglasson, & Wyllie, 2001).
CO2 Conversion and Biofuel Application
α-Farnesene has been produced directly from CO2 in cyanobacteria like Synechococcus elongatus PCC 7942, showing its potential in sustainable chemical production. This method could contribute significantly to industries like food and pharmaceuticals by providing a green alternative to petroleum-derived α-farnesene (Lee, Lee, Lee, Um, Kim, Sim, Choi, & Woo, 2017).
Involvement in Plant Defense
Studies on the biosynthesis of α-farnesene in apple fruit have revealed its role in plant defense, particularly in relation to superficial scald and insect attraction. The regulation of α-farnesene biosynthesis by transcription factors such as MdMYC2 and MdERF3 in apples is crucial for understanding and potentially manipulating this pathway for agricultural benefits (Wang, Liu, Zhang, Liu, Hao, & Zhang, 2020).
Contribution to Ambient Aerosols
The oxidation of α-farnesene, particularly in the presence of NOx, leads to the formation of secondary organic aerosols (SOA). Understanding these reactions and their products is crucial for assessing the impact of α-farnesene emissions on air quality and the atmospheric environment (Jaoui, Lewandowski, Docherty, Corse, Lonneman, Offenberg, & Kleindienst, 2016).
Mechanism of Action
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of this compound are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of this compound with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of this compound results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that this compound may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |
| 162189-16-4 | |
Molecular Formula |
C₁₅H₁₈D₆ |
Molecular Weight |
210.39 |
synonyms |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)



